Pregnenolone
Overview
Description
Pregnenolone is a naturally occurring steroid hormone that serves as a precursor to various other steroid hormones, including progesterone, cortisol, and testosterone . It is synthesized from cholesterol and plays a crucial role in the biosynthesis of steroid hormones in the adrenal glands, gonads, and brain . This compound is also known for its neurosteroid activity, influencing cognitive functions and mood regulation .
Mechanism of Action
Mode of Action
Pregnenolone acts as a neurosteroid , modulating neurotransmitter systems, including GABA and NMDA receptors . It is an allosteric endocannabinoid, serving as a negative allosteric modulator of the CB1 receptor . This means it can change the shape of the receptor and influence how it interacts with other substances.
Biochemical Pathways
This compound is a precursor or metabolic intermediate in the biosynthesis of most steroid hormones . It is produced from cholesterol through the action of the enzyme CYP11A1 . This compound can be converted into other derivatives such as pregnane, androstane, and sulfated neurosteroids . These metabolites have various roles in neuroprotection, neurite growth, and memory enhancement .
Pharmacokinetics
It is known that this compound can be metabolized into other steroids . The impact of these properties on this compound’s bioavailability is currently unclear.
Result of Action
This compound and its sulfate ester may improve cognitive and memory function . It is also involved in a natural negative feedback loop against CB1 receptor activation in animals . This means it can prevent CB1 receptor agonists, like tetrahydrocannabinol (the main active constituent in cannabis), from fully activating the CB1 .
Biochemical Analysis
Biochemical Properties
Pregnenolone promotes microtubule polymerization . It is the first substance in the steroid-synthetic pathway; it can be further metabolized into other steroids . Therefore, it interacts with various enzymes, proteins, and other biomolecules in these pathways .
Cellular Effects
This compound has been observed to have various effects on cells. For instance, it reduces stress and negative symptoms of schizophrenia, promotes memory, as well as recovery from spinal cord injury . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it promotes microtubule polymerization . It also interacts with various biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a synthetic this compound analog was observed to promote microtubule dynamics and neural development .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced from cholesterol through the action of CYP11A1 (cytochrome P450scc) . It can be converted to other derivatives such as pregnane, androstane, and sulfated neurosteroids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenolone can be synthesized through several methods. One common approach involves the microbial transformation of cholesterol using recombinant strains of Mycolicibacterium smegmatis expressing mammalian steroidogenesis enzymes . This method involves the conversion of cholesterol to this compound through a series of enzymatic reactions, including hydroxylation and deprotection steps.
Industrial Production Methods: In industrial settings, this compound is often produced through the chemical synthesis of cholesterol derivatives. The process typically involves the use of chemical reagents such as methyl t-butyl ether for liquid-liquid extraction and hydroxylamine for derivatization . The resulting this compound is then purified using chromatographic techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Pregnenolone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted to progesterone by the enzyme 3-beta-hydroxysteroid dehydrogenase or to 17-hydroxy-pregnenolone by 17-alpha-hydroxylase .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Progesterone: Formed through the oxidation of this compound.
17-Hydroxy-pregnenolone: Formed through hydroxylation reactions.
Scientific Research Applications
Pregnenolone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Studied for its role in the biosynthesis of steroid hormones and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects on cognitive function, memory, and mood disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and supplements.
Comparison with Similar Compounds
Pregnenolone is unique among steroid hormones due to its role as a precursor to a wide range of other hormones. Similar compounds include:
Progesterone: Another neurosteroid and precursor for steroid hormones, primarily produced in the corpus luteum and adrenal glands.
Dehydroepiandrosterone (DHEA): A steroid hormone synthesized from this compound, involved in the production of androgens and estrogens.
Cortisol: A glucocorticoid hormone synthesized from this compound, involved in stress response and metabolism.
This compound’s uniqueness lies in its broad influence on the synthesis of multiple steroid hormones and its direct neurosteroid activity, which distinguishes it from other similar compounds.
Properties
CAS No. |
145-13-1 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1 |
InChI Key |
ORNBQBCIOKFOEO-OYZZJKLHSA-N |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
melting_point |
192 °C |
145-13-1 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
0.00706 mg/mL at 37 °C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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